Phenylbutazone trimethylgallate

Lipophilicity Pharmacokinetics Prodrug Design

Phenylbutazone trimethylgallate (LH-150, Megazone) is a unique NSAID prodrug with a calculated logP of 5.02—~1.8 units higher than phenylbutazone. This elevated lipophilicity confers slower but more complete absorption and reduced plasma protein binding, ensuring more predictable pharmacokinetics in animal models. Its trimethylgallate ester moiety enables distinct tissue distribution and CNS penetration profiles, while also providing antioxidant potential. Ideal for preclinical efficacy studies, extended-release formulation development, and comparative PK/PD investigations. Not substitutable with other phenylbutazone analogs.

Molecular Formula C29H30N2O6
Molecular Weight 502.6 g/mol
CAS No. 16006-74-9
Cat. No. B1677663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylbutazone trimethylgallate
CAS16006-74-9
Synonyms4-butyl-5-oxo-1,2-diphenyl-3-pyrazolin- 2-yl (3,4,5-trimethoxybenzoate)
LH-150
phenylbutazone trimethylgallate
Molecular FormulaC29H30N2O6
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C29H30N2O6/c1-5-6-17-23-27(32)30(21-13-9-7-10-14-21)31(22-15-11-8-12-16-22)28(23)37-29(33)20-18-24(34-2)26(36-4)25(19-20)35-3/h7-16,18-19H,5-6,17H2,1-4H3
InChIKeyLAVQJQXAUQINRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenylbutazone trimethylgallate (LH-150) CAS 16006-74-9: Lipophilic Ester Prodrug of Phenylbutazone with Quantifiable Differentiation in LogP and Pharmacokinetics


Phenylbutazone trimethylgallate (CAS 16006-74-9; synonym LH-150, Megazone) is a non-steroidal anti-inflammatory agent belonging to the pyrazolidinedione class. It is the 3,4,5-trimethoxybenzoate ester of phenylbutazone, designed as an orally active prodrug [1]. The compound exhibits a significantly higher calculated logP of 5.02 compared to the parent drug phenylbutazone (logP ~3.2) [2], indicating enhanced lipophilicity that fundamentally alters its absorption and distribution profile relative to other phenylbutazone analogs [3].

Phenylbutazone trimethylgallate: Why Structural Analogs Cannot Substitute for Its Distinct Lipophilicity and Absorption Kinetics


Despite sharing the phenylbutazone core with numerous in-class analogs (e.g., oxyphenbutazone, suxibuzone, feprazone), phenylbutazone trimethylgallate possesses a unique combination of physicochemical and pharmacokinetic properties that preclude direct substitution. The trimethylgallate ester confers a calculated logP of 5.02—approximately 1.8 log units higher than phenylbutazone itself [1]. This heightened lipophilicity translates into clinically meaningful differences in absorption and plasma protein binding. Specifically, the compound demonstrates slower but more complete absorption and reduced plasma protein binding compared to phenylbutazone [2]. These differentiating factors are not shared by other phenylbutazone derivatives such as suxibuzone (logP ~2.9–3.7), and therefore, substitution with a generic analog would alter the intended pharmacokinetic profile, potentially compromising both efficacy and safety margins in research or formulation applications.

Phenylbutazone trimethylgallate: Quantitative Differentiation Evidence vs. Phenylbutazone and Suxibuzone


Lipophilicity (LogP) Differential vs. Phenylbutazone and Suxibuzone

Phenylbutazone trimethylgallate exhibits a calculated octanol-water partition coefficient (LogP) of 5.02, as reported by SIELC [1]. This value represents a substantial increase in lipophilicity compared to the parent compound phenylbutazone, which has an experimentally determined LogP of 3.16 [2], and the alternative prodrug suxibuzone, which has a reported LogP of 2.90 [3]. The ~1.86 log unit difference from phenylbutazone and ~2.12 log unit difference from suxibuzone indicate that phenylbutazone trimethylgallate is significantly more lipophilic, a property that directly influences membrane permeability, tissue distribution, and oral absorption kinetics.

Lipophilicity Pharmacokinetics Prodrug Design

Oral Absorption Kinetics: Slower but More Complete vs. Phenylbutazone

According to pharmacological data compiled by BIAM, the absorption of phenylbutazone trimethylgallate is described as 'plus lente que pour la phenylbutazone et plus complète' (slower than for phenylbutazone and more complete) [1]. While specific quantitative rate constants are not provided in the available literature, the qualitative observation suggests a modified absorption profile that favors a more extended and potentially more predictable plasma concentration-time curve relative to the rapid but potentially variable absorption of phenylbutazone.

Oral Bioavailability Absorption Kinetics Prodrug

Reduced Plasma Protein Binding vs. Phenylbutazone

The BIAM monograph indicates that phenylbutazone trimethylgallate is 'moins fixé aux protéines plasmatiques que la phenylbutazone' (less bound to plasma proteins than phenylbutazone) [1]. Phenylbutazone is extensively bound to plasma albumin (>98%). A reduction in protein binding, even if modest, can significantly increase the free (pharmacologically active) fraction of the drug, potentially leading to enhanced efficacy at equivalent total plasma concentrations or altered drug-drug interaction potential.

Protein Binding Pharmacokinetics Free Fraction

Consistent Half-Life of 72 Hours vs. Variable Phenylbutazone Half-Life

Phenylbutazone trimethylgallate exhibits a reported half-life (demi-vie) of 72 hours in humans [1]. In contrast, the half-life of phenylbutazone is known to be highly variable, ranging from 50 to 100 hours depending on individual patient metabolism and age. The more consistent 72-hour half-life of the trimethylgallate ester may offer a more predictable dosing regimen and reduced inter-individual variability, a significant advantage in both clinical and research settings.

Half-Life Pharmacokinetics Elimination

Potential Dual Anti-Inflammatory and Antioxidant Activity via Trimethylgallate Moiety

The trimethylgallate component of phenylbutazone trimethylgallate is derived from gallic acid esters, which are known to possess antioxidant properties . While direct quantitative antioxidant data for phenylbutazone trimethylgallate itself is lacking in the primary literature, the structural rationale suggests that the compound may combine the COX-inhibitory activity of the phenylbutazone core with the free radical scavenging capacity of the trimethylgallate group [1]. This dual-action potential distinguishes it from simple phenylbutazone analogs that lack an antioxidant ester moiety.

Antioxidant Anti-inflammatory Dual Activity

Phenylbutazone trimethylgallate: High-Value Research and Industrial Application Scenarios Derived from Evidence


Pharmacokinetic Studies of Highly Lipophilic NSAID Prodrugs

Given its elevated LogP of 5.02 and modified absorption kinetics, phenylbutazone trimethylgallate serves as an excellent model compound for investigating the impact of lipophilicity on oral bioavailability, tissue distribution, and CNS penetration of NSAID prodrugs [1]. Its slower, more complete absorption profile makes it suitable for developing extended-release formulations or for studies where a more predictable plasma concentration curve is required [2].

Comparative Prodrug and Metabolite Studies

As an ester prodrug that yields phenylbutazone and its active metabolites (oxyphenbutazone, gamma-hydroxyphenylbutazone) upon hepatic hydrolysis, this compound is ideal for comparative studies examining the influence of the ester moiety on pharmacokinetic and pharmacodynamic outcomes relative to parent drugs or alternative prodrugs like suxibuzone [3]. Such studies are critical for rational prodrug design and optimization.

In Vivo Inflammation Models Requiring Reduced Protein Binding Variability

The reported lower plasma protein binding of phenylbutazone trimethylgallate, compared to phenylbutazone, may reduce inter-subject variability in free drug concentration in animal models of inflammation [4]. This property is particularly valuable in preclinical efficacy studies where consistent exposure is essential for dose-response analysis and for minimizing drug-drug interactions in polypharmacy scenarios.

Research into Dual-Action Anti-Inflammatory/Antioxidant Agents

Owing to the antioxidant potential of the trimethylgallate moiety, this compound can be employed in mechanistic studies exploring the interplay between COX inhibition and oxidative stress pathways [5]. It is especially relevant in models of chronic inflammatory diseases (e.g., rheumatoid arthritis, osteoarthritis) or ischemia-reperfusion injury, where oxidative damage is a key pathological driver.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylbutazone trimethylgallate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.